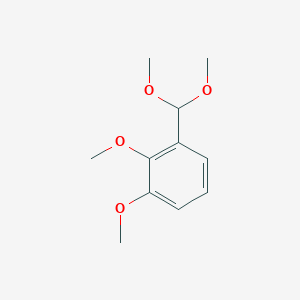

1-(Dimethoxymethyl)-2,3-dimethoxybenzene

Description

Contextualization within Modern Organic Chemistry

In the realm of contemporary organic synthesis, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecular architectures. Aryl dimethoxyacetals have emerged as indispensable tools in this regard, primarily serving as stable and versatile protecting groups for aromatic aldehydes. libretexts.orgtotal-synthesis.com The acetal (B89532) moiety is robust under neutral to strongly basic conditions, rendering it unreactive towards a variety of nucleophiles, organometallic reagents, and hydrides. total-synthesis.com This stability allows for chemical modifications at other sites of a molecule without affecting the latent aldehyde functionality.

The true synthetic power of aryl dimethoxyacetals is unveiled upon their deprotection, which is typically achieved under acidic conditions to regenerate the parent aldehyde. This aldehyde can then undergo a plethora of subsequent reactions, including oxidations, reductions, and carbon-carbon bond formations, thereby providing access to a diverse range of aromatic compounds. Furthermore, the dimethoxymethyl group itself can be directly involved in synthetic transformations, expanding the repertoire of reactions available to the synthetic chemist.

Significance of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene as a Synthetic Motif

This compound, also known as 2,3-dimethoxybenzaldehyde (B126229) dimethyl acetal, is a prominent member of the aryl dimethoxyacetal family. Its significance lies in the specific substitution pattern of the aromatic ring, which features two methoxy (B1213986) groups positioned ortho and meta to the dimethoxymethyl functionality. This arrangement of electron-donating methoxy groups influences the reactivity of the aromatic ring and the acetal group, making it a valuable precursor for the synthesis of various substituted aromatic compounds.

The parent aldehyde, 2,3-dimethoxybenzaldehyde, is a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and natural products. medchemexpress.com For instance, it is a known building block for the synthesis of berberine (B55584), an isoquinoline (B145761) alkaloid with a range of pharmacological activities. medchemexpress.com The protection of 2,3-dimethoxybenzaldehyde as its dimethyl acetal allows for selective reactions at other positions of the molecule, a crucial strategy in multi-step syntheses.

The synthesis of this compound is conceptually straightforward, typically involving the acid-catalyzed reaction of 2,3-dimethoxybenzaldehyde with methanol (B129727). organic-chemistry.org Common catalysts for this transformation include protic acids or Lewis acids, often in the presence of a dehydrating agent to drive the reaction to completion. organic-chemistry.org

While specific, detailed research findings on the direct applications of this compound are not extensively documented in publicly available literature, its utility can be inferred from the rich chemistry of its parent aldehyde and the general reactivity patterns of aryl dimethoxyacetals. The presence of the 2,3-dimethoxy substitution pattern provides a unique electronic and steric environment, which can be exploited in various synthetic endeavors.

Interactive Data Tables

Below are interactive data tables summarizing the physical and chemical properties and spectroscopic data for the closely related precursor, 2,3-dimethoxybenzaldehyde. This data provides a valuable reference point for understanding the characteristics of this compound.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2,3-dimethoxybenzaldehyde | PubChem nih.gov |

| Synonyms | o-Veratraldehyde | PubChem nih.gov |

| CAS Number | 86-51-1 | PubChem nih.gov |

| Molecular Formula | C9H10O3 | PubChem nih.gov |

| Molecular Weight | 166.17 g/mol | PubChem nih.gov |

| Appearance | Off-white or yellow crystalline powder | BenchChem |

| Melting Point | 48-52 °C | BenchChem |

| Boiling Point | 137 °C at 12 mmHg | BenchChem |

| Solubility | Soluble in ethanol, DMF, and DMSO; insoluble in water | BenchChem |

| Spectroscopic Technique | Key Data Points | Source |

|---|---|---|

| ¹H NMR | Aldehyde proton (CHO) signal at δ ~9.8–10.2 ppm. Methoxy (OCH₃) group signals at δ ~3.8–4.0 ppm. | BenchChem |

| ¹³C NMR | Carbonyl carbon signal is characteristic of aldehydes. Aromatic and methoxy carbon signals appear in expected regions. | BenchChem |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass (166.06299). | BenchChem |

| Infrared (IR) Spectroscopy | Data available in the NIST/EPA Gas-Phase Infrared Database. | BenchChem |

Structure

3D Structure

Properties

IUPAC Name |

1-(dimethoxymethyl)-2,3-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-12-9-7-5-6-8(10(9)13-2)11(14-3)15-4/h5-7,11H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLKPLOMGRXRFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20537247 | |

| Record name | 1-(Dimethoxymethyl)-2,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20537247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59276-32-3 | |

| Record name | 1-(Dimethoxymethyl)-2,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20537247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Dimethoxymethyl 2,3 Dimethoxybenzene

Classical and Contemporary Acetalization Approaches

Traditional and modern methods for the synthesis of 1-(dimethoxymethyl)-2,3-dimethoxybenzene predominantly rely on the reaction of 2,3-dimethoxybenzaldehyde (B126229) with methanol (B129727). The core of these methods is the use of a catalyst to promote the addition of the alcohol and subsequent dehydration.

Acid catalysis is the most common strategy for acetal (B89532) formation. The acid protonates the carbonyl oxygen of the aldehyde, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by methanol. The reaction proceeds through a hemiacetal intermediate, which is then protonated and undergoes dehydration, followed by the attack of a second methanol molecule to yield the stable acetal.

Brønsted acids are proton donors that effectively catalyze the acetalization reaction. The mechanism involves the protonation of the aldehyde's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by methanol. The resulting hemiacetal is then protonated, leading to the elimination of a water molecule and the formation of a resonance-stabilized carbocation. A final attack by another methanol molecule yields the protonated acetal, which then deprotonates to give the final product, this compound.

Commonly used Brønsted acids include p-toluenesulfonic acid (p-TSA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoromethanesulfonic acid. researchgate.net These catalysts are effective, but their corrosive nature and the often harsh reaction conditions required can sometimes lead to side reactions or be incompatible with sensitive functional groups. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the acetal.

Table 1: Examples of Brønsted Acid-Catalyzed Acetalization of Benzaldehydes Note: Data for the specific acetalization of 2,3-dimethoxybenzaldehyde is limited in readily available literature; therefore, examples from analogous benzaldehyde (B42025) derivatives are included to illustrate the principle.

| Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzaldehyde | p-TSA | Methanol | Reflux | 4 | 92 |

| 4-Nitrobenzaldehyde | H₂SO₄ | Methanol | Reflux | 5 | 95 |

| 4-Chlorobenzaldehyde | HCl | Methanol | RT | 6 | 90 |

Lewis acids, or electron-pair acceptors, also serve as effective catalysts for acetalization. They function by coordinating to the carbonyl oxygen of the aldehyde, which polarizes the C=O bond and increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by methanol. The mechanism is similar to Brønsted acid catalysis but avoids the use of strong protonic acids, which can be advantageous for acid-sensitive substrates.

Catalysts such as magnesium chloride (MgCl₂), boron trifluoride (BF₃), and indium(III) chloride (InCl₃) have been employed for acetal synthesis. chemicalbook.comresearchgate.net Lewis acid catalysis often proceeds under milder conditions compared to Brønsted acid methods. semanticscholar.org The choice of Lewis acid can influence the reaction rate and selectivity, with harder Lewis acids generally showing higher activity. researchgate.net

Table 2: Lewis Acid Catalysts in the Acetalization of Benzaldehyde Note: This table illustrates the application of various Lewis acids in the acetalization of benzaldehyde, a model substrate.

| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| InCl₃ | Methanol | RT | 0.5 | 98 |

| MgCl₂ | Methanol | Reflux | 6 | 94 |

| BF₃·OEt₂ | Methanol | 0 to RT | 1 | 95 |

The efficiency of the synthesis of this compound is highly dependent on the optimization of several reaction parameters.

Temperature: The reaction temperature significantly affects the rate of acetalization. While many reactions are conducted at room temperature, heating to reflux can often accelerate the conversion, especially with less reactive aldehydes or weaker catalysts. chemicalbook.com However, excessive heat can lead to the formation of byproducts.

Solvent Effects: Methanol typically serves as both the reagent and the solvent. Using a large excess of methanol can help shift the reaction equilibrium toward the product side. In some cases, co-solvents are used. The primary role of the solvent system is to facilitate the removal of water, often through azeotropic distillation with solvents like benzene (B151609) or toluene (B28343), although greener methods are now preferred. acs.org

Stoichiometry: The molar ratio of reactants and the catalyst loading are critical. A stoichiometric excess of methanol is standard. The catalyst loading is typically kept low (0.1-5 mol%), as higher concentrations can increase the risk of side reactions without significantly improving the yield. acs.org Efficient water removal, for instance, by using a Dean-Stark apparatus or adding a dehydrating agent like trimethyl orthoformate, is crucial for driving the reversible reaction to completion. researchgate.net

Acid-Catalyzed Formation from 2,3-Dimethoxybenzaldehyde and Methanol

Advanced Catalytic Systems in Acetal Synthesis

To overcome the limitations of classical acid catalysts, such as harsh conditions and environmental concerns, research has focused on developing more advanced and greener catalytic systems. These often involve metal salts that can act as mild Lewis acids, offering high efficiency, selectivity, and better functional group tolerance.

Several metal salts have emerged as powerful catalysts for acetalization, providing mild and efficient alternatives to traditional acids.

Bismuth(III) Salts: Bismuth(III) compounds, such as bismuth(III) triflate (Bi(OTf)₃), are particularly attractive catalysts. acs.org They are known for their low toxicity, low cost, and moisture stability, aligning with the principles of green chemistry. iwu.eduiwu.edu Bismuth salts act as effective Lewis acids to activate the carbonyl group. nih.gov Acetalization reactions using bismuth triflate can often be carried out under very mild conditions, at room temperature, and with very low catalyst loadings (as low as 0.1 mol%), achieving high yields in short reaction times. acs.orgresearchgate.net

Copper Salts: Copper(II) salts have also been utilized in organic transformations, including acetalization. researchgate.net Their catalytic activity stems from their Lewis acidic nature. acs.org While perhaps less common than bismuth or iron salts for this specific transformation, copper-based catalysts offer a balance of reactivity and cost-effectiveness. The choice of the counter-ion on the copper salt can influence its catalytic efficacy. researchgate.net

Iron(III) Triflate: Iron(III) triflate (Fe(OTf)₃) is another highly efficient Lewis acid catalyst for various organic reactions, including acetal formation. chemicalbook.comguidechem.com Iron is an abundant, inexpensive, and relatively non-toxic metal, making its compounds desirable catalysts. Fe(OTf)₃ has been shown to be a potent catalyst, sometimes exhibiting higher activity than other metal triflates. researchgate.net It effectively catalyzes the reaction under mild conditions, making it suitable for substrates with sensitive functional groups. nih.govacs.org

Table 3: Comparison of Advanced Metal Catalysts for Acetalization Note: The data represents the general effectiveness of these catalysts for the acetalization of aromatic aldehydes.

| Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time | Yield (%) |

| Bi(OTf)₃·4H₂O | 0.1 | Methanol | RT | 15 min | 98 |

| Cu(OTf)₂ | 2 | Methanol | Reflux | 2 h | 94 |

| Fe(OTf)₃ | 1 | Methanol | RT | 30 min | 96 |

Organocatalysis and Enzyme-Inspired Systems

The synthesis of aryl dimethoxyacetals, including this compound, has benefited from the principles of organocatalysis, where small organic molecules accelerate chemical reactions. Amino acids, particularly L-proline, have been identified as effective organocatalysts for reactions involving carbonyl groups, such as those in aromatic aldehydes. nih.govresearchgate.net The catalytic cycle typically involves the formation of an enamine intermediate between the catalyst and one of the reactants, mimicking the mechanism of natural aldolase (B8822740) enzymes. wikipedia.org This approach offers a metal-free alternative to traditional catalysis, often proceeding with high selectivity under mild conditions. nih.govwikipedia.org

Inspired by the remarkable efficiency and selectivity of natural enzymes, researchers have developed biomimetic catalysts and artificial enzymes for acetal formation and hydrolysis. rsc.orgresearchgate.net These enzyme-inspired systems aim to replicate the function of biological catalysts by creating synthetic structures with precisely engineered active sites. rsc.orgresearchgate.net For instance, artificial acetal hydrolases have been synthesized that demonstrate high substrate selectivity. rsc.org This field leverages strategies like molecular imprinting, where a polymer network is formed around a template molecule, creating a "molecular memory" that can selectively bind to and catalyze reactions on specific substrates. researchgate.net Peptide-based catalysts also represent a significant area of enzyme-mimetic research, utilizing the chiral backbone and functional groups of short amino acid chains to create a controlled environment for asymmetric synthesis. researchgate.net

Heterogeneous Catalysis (e.g., silica (B1680970) gel, mesoporous polymers, functionalized silica)

Heterogeneous catalysts are crucial for the practical and industrial synthesis of aryl dimethoxyacetals due to their ease of separation from the reaction mixture and potential for recyclability. A wide array of solid acid catalysts have been investigated for the acetalization of aromatic aldehydes.

Functionalized Silica and Mesoporous Materials: Silica gel (SiO₂) serves as a robust and high-surface-area support for various acidic functional groups. nih.govmdpi.com Materials such as arene sulfonic acid-functionalized ethane-silica (AS-MES) have shown high efficiency in acetalization reactions. rsc.org Mesoporous materials, including certain metal-organic frameworks (MOFs) like UiO-66(Zr) and various lanthanide-based MOFs, offer a structured porous environment that can enhance catalytic activity and selectivity compared to traditional zeolites. nih.govacs.org

Heteropolyacids and Supported Metal Oxides: Heteropolyacids (HPAs), such as tungstosilicic acid and tungstophosphoric acid, are extremely strong Brønsted acids and have demonstrated high catalytic activity. mdpi.comnih.gov To overcome their solubility in polar solvents, they are often immobilized on high-surface-area supports like activated carbon or silica-coated magnetic nanoparticles. mdpi.comnih.govbohrium.com Supported metal oxides, such as sulfated zirconia-ceria (SO₄²⁻/CeO₂–ZrO₂), act as strong solid acid catalysts, providing enhanced surface acidity and thermal stability for the acetalization of benzaldehyde. nih.gov

The table below compares the performance of various heterogeneous catalysts in the acetalization of benzaldehyde, the parent compound for this class of molecules.

| Catalyst | Substrate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 20 wt% H₃PW₁₂O₄₀/TiO₂ | Benzaldehyde & Glycol | - | >90 | mdpi.com |

| SO₄²⁻/CeO₂–ZrO₂ | Benzaldehyde & Glycerol (B35011) | 100 °C, 8 h, Toluene | 91.8 | nih.gov |

| Fe₃O₄@SiO₂@HPW | Benzaldehyde & Glycerol | 120 °C, 5% catalyst | 78.4 (acetal) | mdpi.combohrium.com |

| Tb-Ox MOF | Benzaldehyde & Methanol | 50 °C, 12 h | ~74 | nih.govacs.org |

| H₄SiW₁₂O₄₀/Carbon | Benzaldehyde & 1,2-Propanediol | Reflux, 1 h | 86.2 | nih.gov |

Green Chemistry Principles in the Synthesis of Aryl Dimethoxyacetals

The synthesis of this compound and related acetals is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of non-hazardous materials.

Solvent-Free and Environmentally Benign Reaction Media

A key strategy in green synthesis is the reduction or elimination of volatile organic solvents. Many modern acetalization methods are designed to run under solvent-free conditions, which simplifies purification, reduces waste, and lowers environmental impact. nih.govacs.org When a solvent is necessary, the focus shifts to environmentally benign options. For example, studies have shown that using toluene as a solvent for glycerol acetalization results in significantly higher conversion rates compared to other organic solvents, while avoiding the use of more hazardous chlorinated solvents. nih.gov

Utilization of Non-Toxic and Recyclable Catalysts

The development of non-toxic and recyclable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts are particularly advantageous in this regard. Their solid nature allows for simple recovery through filtration and subsequent reuse, minimizing waste and reducing process costs. The reusability of several catalyst systems for acetalization has been demonstrated over multiple reaction cycles with minimal loss of activity.

| Catalyst | Number of Cycles | Final Yield/Performance | Reference |

|---|---|---|---|

| HMQ-STW | 5 | Yield decreased by 6% | rsc.org |

| Lanthanide-Oxalate MOFs | 4 | Yield remained the same | nih.gov |

| Fe₃O₄@SiO₂@HPW | Multiple | Stable in reuse | bohrium.com |

Precursor Synthesis and Functional Group Interconversion for this compound

Alternative routes start from more basic precursors like o-bromophenol. This multi-step process involves formylation to produce 2-hydroxy-3-bromobenzaldehyde, followed by subsequent methoxylation reactions to install the two methoxy (B1213986) groups. patsnap.com

The final step, the functional group interconversion from the aldehyde (2,3-dimethoxybenzaldehyde) to the target dimethyl acetal (this compound), is the core acetalization reaction. A general laboratory procedure for this transformation involves reacting the aldehyde with an excess of methanol or trimethyl orthoformate in the presence of an acid catalyst, such as p-toluenesulfonic acid (pTsOH), under conditions that remove the water byproduct to drive the equilibrium towards the acetal product. rsc.org The various catalytic systems discussed in the preceding sections (organocatalysis, heterogeneous catalysis, etc.) represent advanced and greener alternatives to this classical method.

Synthesis of 2,3-Dimethoxybenzaldehyde (o-Veratraldehyde)

The creation of 2,3-Dimethoxybenzaldehyde is a critical first step and can be approached through various synthetic pathways. These methods primarily involve either the direct introduction of a formyl group onto a dimethoxybenzene ring or the sequential modification of substituted phenols.

One effective method for synthesizing 2,3-Dimethoxybenzaldehyde is through the direct formylation of 1,2-Dimethoxybenzene (veratrole). This reaction introduces a formyl group (-CHO) onto the benzene ring. A notable example of this approach involves reacting 1,2-Dimethoxybenzene with formaldehyde (B43269) in the presence of anhydrous magnesium chloride and triethylamine. chemicalbook.com This mixture is heated, and after several hours, yields 2,3-Dimethoxybenzaldehyde in high purity. chemicalbook.com

Another approach to the formylation of veratrole involves a two-step process. First, a substitution reaction with oxoethanoic acid and hydrochloric acid under the influence of a Lewis acid catalyst generates 2,3-dimethoxy-benzyl chlorine. This intermediate is then subjected to an oxidizing reaction with urotropine and an organic acid to produce the final 2,3-Dimethoxybenzaldehyde crystal. google.com This method is noted for its use of readily available and economical raw materials, making it suitable for industrial production. google.com

| Reactants | Reagents/Catalysts | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,2-Dimethoxybenzene, Formaldehyde | Anhydrous magnesium chloride, Triethylamine | 100°C, 6 hours | 94.4% | chemicalbook.com |

| 1,2-Dimethoxybenzene, Oxoethanoic acid, Hydrochloric acid | Lewis acid, Urotropine, Organic acid | Heating, then room temperature | 85% | google.com |

An alternative strategy for producing 2,3-Dimethoxybenzaldehyde begins with substituted phenols, such as vanillin (B372448) or o-bromophenol. These methods involve methoxylation and etherification reactions to introduce the required methoxy groups.

Starting from vanillin (4-hydroxy-3-methoxybenzaldehyde), a common flavoring agent, 2,3-Dimethoxybenzaldehyde's isomer, veratraldehyde (3,4-dimethoxybenzaldehyde), can be synthesized. acs.orgprepchem.com This process typically involves the methylation of the hydroxyl group of vanillin. orgsyn.orgmdma.ch For instance, vanillin can be treated with dimethyl sulfate (B86663) in the presence of a base to yield veratraldehyde. prepchem.comorgsyn.org While this produces an isomer, similar principles of methoxylation are applied in other routes to obtain the 2,3-dimethoxy substitution pattern.

A more direct route to 2,3-Dimethoxybenzaldehyde from a substituted phenol (B47542) involves o-bromophenol. patsnap.com This method begins with the formylation of o-bromophenol to produce 3-bromo-2-hydroxy benzaldehyde. patsnap.com Subsequently, a reaction with sodium methoxide (B1231860) and dimethyl carbonate (DMC) achieves both the methoxylation of the bromine group and the etherification of the hydroxyl group, yielding 2,3-Dimethoxybenzaldehyde. patsnap.comglobethesis.com This "one-pot" synthesis using dimethylformamide (DMF) as a solvent has been shown to produce the final product in a high yield of 84.1%. globethesis.com

| Starting Material | Key Reactions | Reagents | Yield | Reference |

|---|---|---|---|---|

| Vanillin | Methylation | Dimethyl sulfate, Sodium hydroxide | 70-95% (for Veratraldehyde) | prepchem.comorgsyn.org |

| o-Bromophenol | Formylation, Methoxylation, Etherification | Paraformaldehyde, MgCl2, Triethylamine; then Sodium methoxide, DMC | 84.1% | patsnap.comglobethesis.com |

Chemoselective Aldehyde Protection Strategies

Once 2,3-Dimethoxybenzaldehyde is synthesized, the next crucial step is the protection of the aldehyde functional group to form this compound. This is typically achieved by converting the aldehyde into a dimethyl acetal. Acetalization is a reversible reaction that protects the aldehyde from undesired reactions during subsequent synthetic steps. organic-chemistry.orgacs.org

The protection of aromatic aldehydes like 2,3-Dimethoxybenzaldehyde is generally accomplished by reacting the aldehyde with an alcohol, such as methanol, in the presence of an acid catalyst. acs.orgresearchgate.netnih.gov Various catalysts can be employed, including conventional acids like hydrochloric acid or p-toluenesulfonic acid, as well as solid acids and other Lewis acids. acs.orgresearchgate.net The choice of catalyst and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. acs.org

To drive the equilibrium of this reversible reaction towards the formation of the acetal, it is important to remove the water that is generated. researchgate.net This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. researchgate.net The reaction's progress can be monitored to ensure the complete disappearance of the starting aldehyde. researchgate.net

Recent advancements have introduced milder and more efficient methods for acetalization. These include the use of aprotic catalysts, photochemical methods under visible light irradiation, and various organocatalysts, which offer high yields and chemoselectivity, even for sensitive substrates. organic-chemistry.orgacs.orgorganic-chemistry.org For example, perchloric acid adsorbed on silica gel has been shown to be an extremely efficient and reusable catalyst for this purpose. organic-chemistry.org

| Aldehyde | Protecting Group | Typical Reagents | Key Conditions | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | Dimethyl Acetal | Methanol, Acid Catalyst (e.g., HCl, p-TsOH) | Removal of water (e.g., Dean-Stark) | acs.orgresearchgate.net |

| Aromatic Aldehydes | Dimethyl Acetal | Trimethyl orthoformate, Perchloric acid on silica gel | Solvent-free or with alcohol as solvent | organic-chemistry.org |

| Aromatic Aldehydes | Dimethyl Acetal | Methanol, Eosin Y (photocatalyst) | Visible light irradiation, Neutral conditions | organic-chemistry.orgorganic-chemistry.org |

Reactivity Profiles and Transformative Chemistry of 1 Dimethoxymethyl 2,3 Dimethoxybenzene

Deacetalization Reactions for Regeneration of Carbonyls

The deprotection of the acetal (B89532) to regenerate the 2,3-dimethoxybenzaldehyde (B126229) carbonyl group is a fundamental transformation. This process, known as deacetalization or acetal hydrolysis, is most commonly achieved under acidic conditions but can also be mediated by various catalysts, allowing for chemoselective cleavage in the presence of other functional groups.

Acid-catalyzed hydrolysis is the most conventional method for cleaving acetals to yield the corresponding aldehyde or ketone. The reaction of 1-(dimethoxymethyl)-2,3-dimethoxybenzene with aqueous acid readily furnishes 2,3-dimethoxybenzaldehyde and two equivalents of methanol (B129727).

The mechanism of this reaction proceeds through several equilibrium steps. orgoreview.com Initially, one of the methoxy (B1213986) groups of the acetal is protonated by an acid catalyst, converting it into a good leaving group (methanol). pearson.com The subsequent departure of methanol is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion. orgoreview.com This intermediate is then attacked by a water molecule, a nucleophile present in the reaction medium. Deprotonation of the resulting adduct forms a hemiacetal. The hemiacetal itself undergoes a similar acid-catalyzed sequence: protonation of its methoxy group, elimination of a second molecule of methanol to reform a protonated carbonyl, and finally, deprotonation to yield the stable 2,3-dimethoxybenzaldehyde.

Kinetic studies on the hydrolysis of the closely related benzaldehyde (B42025) dimethyl acetal have shown the reaction to be reversible. epa.gov The presence of electron-donating groups on the aromatic ring, such as the two methoxy groups in this compound, generally facilitates the hydrolysis by stabilizing the partially positive charge that develops in the transition state. rsc.org

An alternative to direct hydrolysis is transacetalization . In this process, the acetal is cleaved in the presence of an acid catalyst and a large excess of a different carbonyl compound, typically acetone (B3395972). organic-chemistry.org The equilibrium is driven towards the formation of the more stable acetone dimethyl acetal, thereby liberating the desired 2,3-dimethoxybenzaldehyde. organic-chemistry.org

Table 1: Conditions for Acid-Mediated Deprotection of Benzaldehyde Acetals

| Catalyst/Reagent | Solvent | Conditions | Outcome |

| Aqueous Acid (e.g., HCl) | Water/Co-solvent | Mild heating | Hydrolysis to aldehyde |

| Amberlite IR-120 (Acidic Resin) | Dioxane | 298-328 K | Heterogeneously catalyzed hydrolysis epa.gov |

| Acetone | Excess Acetone | Acid catalyst (e.g., TsOH) | Transacetalization to aldehyde organic-chemistry.org |

In addition to traditional Brønsted acids, various metal-based Lewis acids can effectively catalyze the deprotection of acetals under mild conditions. These methods are often valued for their efficiency and compatibility with sensitive substrates. The Lewis acid activates the acetal by coordinating to one of the oxygen atoms, facilitating the cleavage of the C-O bond.

Several metal triflates have proven to be gentle yet powerful catalysts for this transformation. For instance, erbium(III) triflate (Er(OTf)₃) catalyzes the chemoselective cleavage of acetals in wet nitromethane (B149229) at room temperature. organic-chemistry.org Similarly, indium(III) trifluoromethanesulfonate (B1224126) is effective for deprotecting acetals under neutral conditions in the presence of acetone. organic-chemistry.org Copper(II) tetrafluoroborate (B81430) hydrate (B1144303) is another highly efficient catalyst for acetal cleavage, often used with the corresponding alcohol as a solvent for weakly electrophilic aldehydes. researchgate.net These catalysts offer the advantage of operating under non-harsh conditions, preserving other acid-sensitive functionalities within the molecule.

Table 2: Selected Metal Catalysts for Acetal Deprotection

| Metal Catalyst | Solvent System | Temperature | Key Features |

| Er(OTf)₃ | Wet Nitromethane | Room Temperature | Gentle Lewis acid, high chemoselectivity organic-chemistry.org |

| In(OTf)₃ | Acetone | Room Temperature | Neutral conditions, mild organic-chemistry.org |

| Cu(BF₄)₂·xH₂O | Methanol | Room Temperature | Efficient for weakly electrophilic aldehydes researchgate.net |

The selective cleavage of the acetal group in this compound while leaving other protecting groups or sensitive functionalities intact is a key challenge in multi-step synthesis. The inherent stability of acetals towards bases, nucleophiles, and most oxidizing and reducing agents is the foundation of their use as protecting groups and the basis for chemoselectivity. organic-chemistry.org

Specific reagents have been developed to exploit the reactivity differences between various types of acetals. For example, a method using allyl bromide in an aqueous tetrahydrofuran (B95107) (THF) solution has been shown to chemoselectively deprotect benzaldehyde dimethyl acetals while leaving aliphatic acetals untouched. koreascience.kr The reaction rate is enhanced by electron-donating substituents on the aromatic ring, making this method particularly suitable for this compound. koreascience.kr This selectivity arises from the greater stability of the benzylic oxocarbenium ion intermediate compared to its non-aromatic counterpart.

Another strategy involves the reductive cleavage of benzylidene acetals (a related cyclic acetal) using a reagent system of ethylaluminum dichloride (EtAlCl₂) and triethylsilane (Et₃SiH). researchgate.net This method is highly chemoselective, leaving common protecting groups such as Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and TBDMS (tert-butyldimethylsilyl) ethers unaffected. researchgate.net Such methodologies allow for the targeted deprotection of the acetal without disturbing other sensitive parts of a complex molecule.

Electrophilic and Nucleophilic Reactivity at the Acetal Carbon

Beyond its role as a protecting group, the acetal functionality in this compound can be leveraged as a reactive site for constructing new chemical bonds. Under the influence of Lewis or Brønsted acids, the acetal carbon becomes a potent electrophilic center, primarily through the formation of an oxocarbenium ion intermediate.

The formation of an oxocarbenium ion is the pivotal event in the acid-catalyzed reactions of acetals. researchgate.netumich.edu As described in the hydrolysis mechanism (Section 3.1.1), the process begins with the protonation or Lewis acid coordination to one of the methoxy groups. orgoreview.com The subsequent loss of this group as methanol is internally assisted by the lone pair of the remaining oxygen atom. This participation results in a resonance-stabilized cation where the positive charge is shared between the carbon and the oxygen atom.

This oxocarbenium ion is a highly reactive electrophile. nih.gov Its fate depends on the nucleophiles available in the reaction mixture. In the presence of water, it is trapped to form a hemiacetal, leading to hydrolysis. orgoreview.com However, if other nucleophiles are present, they can compete with water and attack the electrophilic carbon, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The stability of this intermediate is enhanced by the attached 2,3-dimethoxyphenyl group, which can further delocalize the positive charge through resonance. The conformation and stereoelectronic properties of the oxocarbenium ion can influence the stereochemical outcome of nucleophilic attack. researchgate.netnih.gov

The electrophilic nature of the oxocarbenium ion generated from this compound enables its participation in a variety of carbon-carbon bond-forming reactions. These transformations are powerful tools for molecular construction, converting a simple protected aldehyde into a precursor for more complex structures.

A prominent example is the Mukaiyama aldol (B89426) reaction and related additions. thieme-connect.de In the presence of a Lewis acid such as titanium tetrachloride (TiCl₄), the acetal generates the corresponding oxocarbenium ion. This electrophile can be efficiently trapped by a silyl (B83357) enol ether, acting as a carbon-centered nucleophile. The reaction results in the formation of a new carbon-carbon bond, producing a β-methoxy ketone. thieme-connect.de This methodology provides a stereoselective route to construct complex acyclic chains. thieme-connect.de

The acetal can also serve as an electrophile in Friedel-Crafts-type reactions. wikipedia.org The Lewis acid-activated oxocarbenium ion is sufficiently electrophilic to attack another electron-rich aromatic ring, leading to the formation of a diarylmethane derivative. This extends the utility of the acetal from a simple protecting group to a reactive handle for aromatic substitution chemistry. These reactions highlight the dual nature of the acetal group: a stable protector that can be unmasked on demand to become a reactive electrophilic site for building molecular complexity.

Advanced Organic Transformations Involving the Acetal Moiety

The reactivity of the acetal group in this compound extends beyond its traditional role as a protecting group for the corresponding aldehyde, 2,3-dimethoxybenzaldehyde. It can be strategically employed in a variety of sophisticated organic transformations, enabling the construction of intricate molecular frameworks.

Palladium-Catalyzed Coupling Reactions with Aryl or Alkyl Groups

Palladium catalysis has become a cornerstone of modern organic synthesis, and acetals have emerged as competent coupling partners in various transformations. While direct palladium-catalyzed reactions involving the C(sp³)–H bonds of the methoxy groups in this compound are not extensively documented, the principles of such transformations have been established with analogous systems.

The direct functionalization of unactivated C(sp³)–H bonds is a significant goal in organic synthesis, offering a more atom-economical approach to molecule construction. Palladium-catalyzed C(sp³)–H arylation often relies on the use of directing groups to achieve regioselectivity. In the context of acetals, a transient directing group strategy can be envisioned. This approach involves the in situ formation of a directing group that positions the palladium catalyst in proximity to a specific C–H bond, facilitating its activation and subsequent arylation.

While specific studies on this compound are not prevalent, research on other acetals has demonstrated the feasibility of this concept. For instance, acetals can react with primary amines to form transient imines, which can then direct the palladium-catalyzed arylation of a C(sp³)–H bond within the amine substrate. The acetal, in this case, serves as a precursor to the aldehyde that forms the directing imine. This methodology allows for the functionalization of remote C–H bonds under relatively mild conditions.

Table 1: Conceptual Framework for Transient Directing Group Strategy in C(sp³)–H Arylation

| Step | Description | Key Intermediates |

| 1 | In situ imine formation | Acetal, primary amine, aldehyde, imine |

| 2 | Coordination to Palladium | Imine-ligated palladium complex |

| 3 | C–H Activation | Palladacycle |

| 4 | Reductive Elimination | Arylated product |

| 5 | Catalyst Regeneration | Active Pd(0) or Pd(II) species |

This table outlines the general, conceptual steps for a transient directing group strategy and does not represent specific experimental data for this compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While the direct coupling of the acetal moiety of this compound with ketene (B1206846) trimethylsilyl (B98337) acetals is not a commonly reported transformation, related reactions provide a basis for its potential reactivity. Typically, such couplings involve an electrophilic partner (e.g., an aryl halide or triflate) and a nucleophilic partner (the ketene silyl acetal). The role of the acetal in this context would likely be as a precursor to a reactive intermediate.

For example, under acidic conditions, the acetal could generate the corresponding aldehyde, which could then be converted into a more reactive species suitable for cross-coupling. Alternatively, activation of the C–O bonds of the acetal by a Lewis acid in the presence of a palladium catalyst could potentially lead to the formation of an electrophilic species that could engage with the ketene silyl acetal. The feasibility and efficiency of such a reaction would be highly dependent on the specific reaction conditions and the nature of the catalyst system employed.

Copper-Mediated and Other Transition Metal-Catalyzed Processes

Copper-catalyzed reactions offer a cost-effective and often complementary approach to palladium-catalyzed transformations. While specific copper-mediated reactions involving the acetal functionality of this compound are not extensively detailed in the literature, the parent aldehyde, 2,3-dimethoxybenzaldehyde, is known to participate in such reactions. For instance, a method for the preparation of 2,3-dimethoxybenzaldehyde involves a copper-catalyzed methoxylation of 3-bromo-2-hydroxybenzaldehyde. google.com This indicates the compatibility of the dimethoxybenzene core with copper catalysis.

It is conceivable that the acetal could participate in copper-mediated cross-coupling reactions, potentially through activation of a C–H bond on the aromatic ring, directed by one of the methoxy groups. Furthermore, other transition metals such as rhodium, iridium, and iron are known to catalyze a variety of transformations involving acetals, including C–H functionalization and coupling reactions. The specific application of these catalytic systems to this compound remains an area for further exploration.

Reactions as a Masked Aldehyde in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. The acetal group in this compound serves as a "masked" form of the aldehyde, which can be unveiled in situ under the reaction conditions, typically in the presence of an acid catalyst. This allows for the controlled release of the reactive aldehyde, which can then participate in the MCR cascade.

Carbene Reactivity from Related Dimethoxyacetal Derivatives

Carbenes are highly reactive intermediates that can undergo a variety of synthetically useful transformations, including cyclopropanations and C–H insertions. While the direct generation of a carbene from this compound is not a standard transformation, related dimethoxyacetal derivatives can be precursors to carbenes. For instance, treatment of a dimethoxyacetal with a strong base could potentially lead to alpha-elimination, generating a dimethoxycarbene.

The reactivity of such a carbene would be influenced by the two methoxy substituents, which would classify it as a nucleophilic carbene. These carbenes are known to react with a range of electrophiles. The specific carbene that would be generated from this compound would be (2,3-dimethoxyphenyl)methoxymethylidene. The synthetic utility of this specific carbene has yet to be fully explored.

Derivatization and Further Functionalization Strategies

The strategic modification of "this compound" opens avenues to a diverse array of novel compounds. The reactivity of this molecule is primarily centered around its electron-rich aromatic core and the versatile dimethoxymethyl group. This section explores key transformative chemistries that enable the derivatization and further functionalization of this important aromatic building block.

Transformations of the Aromatic Ring (e.g., electrophilic aromatic substitution, oxidation, reduction)

The 2,3-dimethoxybenzene scaffold is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy groups. These groups direct incoming electrophiles to the ortho and para positions. In the case of "this compound," the potential sites for substitution are the C4, C5, and C6 positions. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution reactions are fundamental for introducing a wide range of functional groups onto the benzene (B151609) ring. libretexts.org The two methoxy groups at C2 and C3 strongly activate the ring towards electrophiles. The C4 and C6 positions are ortho to one methoxy group and para to the other, making them the most electronically enriched and sterically accessible sites for substitution. The C5 position is meta to both methoxy groups and is therefore less favored. The dimethoxymethyl group is generally considered to be weakly deactivating and ortho-, para-directing, though its influence is likely overshadowed by the powerful activating effects of the methoxy groups.

Common electrophilic aromatic substitution reactions applicable to this system include:

Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst. mnstate.edu

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.

| Reaction | Typical Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | 1-(Dimethoxymethyl)-4-nitro-2,3-dimethoxybenzene and 1-(Dimethoxymethyl)-6-nitro-2,3-dimethoxybenzene | The strong activating and ortho, para-directing effects of the two methoxy groups favor substitution at the C4 and C6 positions. |

| Bromination | Br2, FeBr3 | 1-Bromo-4-(dimethoxymethyl)-2,3-dimethoxybenzene and 1-Bromo-6-(dimethoxymethyl)-2,3-dimethoxybenzene | Similar to nitration, substitution is directed to the positions most activated by the methoxy groups. |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 1-(4-Acetyl-2,3-dimethoxyphenyl)ethan-1-one and 1-(6-Acetyl-2,3-dimethoxyphenyl)ethan-1-one | Acylation is expected to occur at the most nucleophilic positions of the aromatic ring. |

Oxidation:

The aromatic ring of dimethoxybenzene derivatives can undergo oxidative cleavage under strong oxidizing conditions. For instance, ozonolysis of dimethoxybenzenes in the presence of a Lewis acid like BF3·Et2O can lead to the formation of muconate derivatives. clockss.org The specific products would depend on the subsequent workup conditions. Another approach involves the use of peracids, which can hydroxylate activated aromatic rings. nih.gov The side-chain alkyl groups on an aromatic ring are also susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize alkyl side chains to carboxylic acids, provided there is a benzylic hydrogen present. libretexts.org

Reduction:

The reduction of the aromatic ring of "this compound" can be achieved through catalytic hydrogenation at high pressure and temperature, typically using catalysts like platinum, palladium, or nickel. libretexts.orglibretexts.org This process would yield the corresponding substituted cyclohexane. A milder method for the partial reduction of aromatic rings is the Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.com The Birch reduction of methoxy-substituted benzenes typically results in the formation of non-conjugated dihydroaromatic compounds. masterorganicchemistry.com

Reactions with N-Acyl-N,O-Acetals and Related Systems

The dimethoxymethyl group in "this compound" is a protected aldehyde, which can be unmasked under acidic conditions. However, the acetal functionality itself can react with suitable nucleophiles, particularly in the presence of a Lewis acid. One important class of reactions involves the interaction with N-acyl-N,O-acetals.

N-acyl-N,O-acetals are valuable intermediates in organic synthesis, often serving as precursors to N-acyliminium ions. These electrophilic species can then react with a variety of nucleophiles. The reaction of an acetal, such as the dimethoxymethyl group, with an N-acyl-N,O-acetal would typically be promoted by a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf).

| Acetal Substrate | Amide Substrate | Promoter/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Benzaldehyde dimethyl acetal | N-Aryl secondary amides | TMSOTf, Amine base | N-Aryl-N-(1-methoxybenzyl)acetamide derivatives | core.ac.uk |

| Various aldehydes | Amides or carbamates | 1. Mg-mediated addition 2. Acid-catalyzed conversion | N-Acyl-O-alkyl-N,O-acetals | researchgate.net |

| Various aldehydes | N-Acyl phthalimides | NaI, Potassium phthalimide | O-Acyl-N-imido-N,O-acetals | nsf.gov |

The reaction would likely proceed via the mechanism where TMSOTf activates the acetal, leading to the formation of an oxocarbenium ion. This electrophile is then trapped by the nucleophilic nitrogen of the silyl imidate, which is formed from the N-acyl compound. This methodology provides a pathway to couple the "this compound" moiety with various N-acyl systems, further expanding its synthetic utility.

Mechanistic Investigations and Theoretical Studies of Aryl Dimethoxyacetals

Detailed Mechanistic Pathways of Acetal (B89532) Formation

The acid-catalyzed formation of an acetal from an aldehyde and an alcohol is a reversible process that proceeds through a series of well-defined steps. libretexts.orglibretexts.orgpressbooks.pub Computational studies, such as those performed on the acetalization of the structurally similar 2-methoxybenzaldehyde (B41997), provide valuable insights into the energetics and molecular transformations along the reaction coordinate. unimed.ac.id

The initial and crucial step in acid-catalyzed acetal formation is the protonation of the carbonyl oxygen of the aldehyde, in this case, 2,3-dimethoxybenzaldehyde (B126229). libretexts.orgyoutube.com This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like methanol (B129727). pressbooks.pub The subsequent attack of a methanol molecule on the activated carbonyl carbon leads to the formation of a protonated hemiacetal. youtube.com This step involves the transformation of the planar, sp²-hybridized carbonyl carbon to a tetrahedral, sp³-hybridized center. youtube.com

The general mechanism can be summarized as follows:

Protonation of the carbonyl oxygen: The acid catalyst donates a proton to the oxygen atom of the carbonyl group. libretexts.org

Nucleophilic attack: A molecule of alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon. libretexts.org

Following the nucleophilic attack, a deprotonation step yields a neutral hemiacetal intermediate. youtube.com Hemiacetals are generally unstable and exist in equilibrium with the starting aldehyde and alcohol. unimed.ac.id Theoretical calculations on the acetalization of 2-methoxybenzaldehyde indicate that the hemiacetal is a labile intermediate with a higher energy compared to the starting aldehyde and the final acetal product. unimed.ac.id The instability of the hemiacetal drives the reaction forward towards the more stable acetal under appropriate conditions, such as the removal of water.

The conversion of the hemiacetal to the acetal involves the protonation of the hydroxyl group of the hemiacetal, forming a good leaving group (water). libretexts.orgunimed.ac.id The departure of water is facilitated by the neighboring methoxy (B1213986) group, leading to the formation of a resonance-stabilized cation. This intermediate is often referred to as an oxonium ion or an oxycarbenium ion. beilstein-journals.orgwikipedia.org This species is characterized by a positive charge delocalized between the carbon and oxygen atoms, with the oxycarbenium ion resonance structure having a C=O double bond and a positive charge on the oxygen, and the carbenium ion resonance structure having the positive charge on the carbon. wikipedia.org

This resonance stabilization makes the formation of this intermediate favorable. The oxocarbenium ion is highly electrophilic and is readily attacked by a second molecule of alcohol. wikipedia.org A final deprotonation step then yields the stable acetal product. youtube.com The formation of this stabilized cationic intermediate is a key driving force for the second half of the acetal formation mechanism. Studies on acetal hydrolysis suggest that electrostatic stabilization of such oxocarbenium ion intermediates by neighboring alkoxy groups can significantly influence reaction rates. nih.govnih.gov

Table 1: Calculated Energy Profile for the Acetalization of 2-Methoxybenzaldehyde This table presents theoretical energy data for the intermediates and products in the acetalization of 2-methoxybenzaldehyde, a model for 2,3-dimethoxybenzaldehyde. unimed.ac.id

| Species | Relative Energy (kJ/mol) |

| 2-Methoxybenzaldehyde | 0 |

| Hemiacetal | 448.33 |

| Acetal Product | -17.43 |

Mechanistic Insights into Acetal Deprotection Reactions

The cleavage of acetals, or deprotection, is typically achieved under acidic conditions. The specific reagents used can significantly influence the mechanistic pathway.

Trifluoroacetic acid (TFA) is a strong acid commonly used for the cleavage of protecting groups, including acetals. researchgate.net Mechanistic studies have revealed that the TFA-mediated deprotection of acetals can proceed through a pathway that does not require the presence of water, distinguishing it from traditional acid-catalyzed hydrolysis. nih.govacs.org

Experimental evidence from ¹H NMR studies indicates that the reaction of an acetal with TFA leads to the formation of a hemiacetal TFA ester intermediate. nih.govacs.org This intermediate is formed by the reaction of the acetal with TFA, leading to the cleavage of one of the ether linkages. Subsequently, this hemiacetal TFA ester collapses to the corresponding aldehyde. A noteworthy aspect of this mechanism is that the alcohol byproducts are converted into TFA esters, which renders the reaction irreversible. nih.govacs.org

The proposed cascade reaction pathway is a significant departure from the classical hydrolysis mechanism where a hemiacetal is the putative intermediate leading to the aldehyde. nih.gov

Trialkylsilyl chlorides, such as trimethylsilyl (B98337) chloride (TMSCl), are also employed for the deprotection of acetals. While often used in conjunction with other reagents, TMSCl can itself facilitate the cleavage of acetals, particularly aromatic acetals.

The mechanism is thought to involve the interaction of the silicon center with one of the acetal oxygen atoms, acting as a Lewis acid. This interaction weakens the C-O bond, facilitating its cleavage and leading to the formation of an oxocarbenium ion intermediate and a silylated alcohol. The oxocarbenium ion is then quenched, ultimately leading to the formation of the aldehyde. The reaction conditions are generally mild, allowing for the deprotection of acetals in the presence of other acid-labile functional groups.

Kinetic Studies and Reaction Order Determinations for Acetal Chemistry

Kinetic studies are essential for elucidating reaction mechanisms by determining the rate law, which expresses the relationship between the reaction rate and the concentration of reactants. The acid-catalyzed hydrolysis of acetals has been extensively studied to determine reaction orders and the influence of substituents. nih.gov

Rate = k[Acetal][H⁺]

This rate law is consistent with a mechanism where the rate-determining step involves both the acetal and the acid, such as the A-1 mechanism, which involves a rapid, pre-equilibrium protonation of the acetal followed by a slow, unimolecular cleavage to form the oxocarbenium ion. researchgate.net

Substituents on the aromatic ring have a profound effect on the reaction rate. Electron-donating groups, such as the methoxy groups in 1-(Dimethoxymethyl)-2,3-dimethoxybenzene, significantly accelerate hydrolysis. They stabilize the positive charge that develops in the transition state and in the subsequent oxocarbenium ion intermediate through resonance. Studies on substituted benzylidene acetals have quantified this effect, showing that the addition of methoxy groups can increase the hydrolysis rate by several orders of magnitude. nih.gov The presence of two methoxy groups on the benzene (B151609) ring at positions 2 and 3, in addition to the dimethoxymethyl group, would be expected to make this compound highly reactive towards acid-catalyzed hydrolysis.

Table 3: Effect of Methoxy Substituents on the Half-Life of Benzylidene Acetal Hydrolysis at pH 5

| Compound | Substitution Pattern | Half-Life (t₁/₂) | Relative Rate Constant |

|---|---|---|---|

| Benzylidene Acetal | Unsubstituted | ~2000 hours | 1 |

| 4-Methoxybenzylidene Acetal | One para-OCH₃ | ~70 hours | ~29 |

| 2,4-Dimethoxybenzylidene Acetal | One ortho-OCH₃, one para-OCH₃ | ~8 hours | ~250 |

| 2,4,6-Trimethoxybenzylidene Acetal | Two ortho-OCH₃, one para-OCH₃ | ~1.8 hours | ~1111 |

Source: Data adapted from kinetic studies on related benzylidene acetals to illustrate substituent effects. nih.gov The rates demonstrate the powerful accelerating effect of electron-donating methoxy groups on the hydrolysis reaction.

Applications in Complex Molecule Synthesis and Advanced Organic Chemistry

Strategic Role as a Protecting Group in Multistep Organic Syntheses

In the synthesis of complex molecules that contain multiple functional groups, it is often necessary to temporarily block or "protect" certain reactive sites to prevent unwanted side reactions. 1-(Dimethoxymethyl)-2,3-dimethoxybenzene is employed as a protecting group precursor for 1,2- and 1,3-diols. It reacts with these diols under acidic catalysis to form a cyclic acetal (B89532) known as a 2,3-dimethoxybenzylidene acetal.

The presence of two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring significantly influences the stability and reactivity of the resulting acetal. These groups increase the electron density of the aromatic ring, making the acetal more susceptible to cleavage under acidic conditions compared to its unsubstituted or monomethoxy-substituted counterparts. This tunable lability is a key feature that allows for its strategic removal at a desired stage of a synthetic sequence.

A critical requirement for any protecting group is its ability to withstand a wide range of reaction conditions used to modify other parts of the molecule. The 2,3-dimethoxybenzylidene acetal formed from this compound exhibits excellent stability under various non-acidic conditions, making it compatible with a broad spectrum of synthetic transformations.

The acetal linkage is robust in the presence of bases, nucleophiles, organometallic reagents, and many oxidizing and reducing agents. This stability allows chemists to perform complex manipulations on other functional groups within the molecule without disturbing the protected diol. For instance, functional groups elsewhere in the molecule can be subjected to reactions involving Grignard reagents, organolithiums, or hydride reductions without affecting the integrity of the 2,3-dimethoxybenzylidene acetal.

| Reagent Class | Specific Examples | Compatibility |

|---|---|---|

| Bases | NaOH, KOH, NaH, t-BuOK | Stable |

| Nucleophiles | Amines, Cyanides, Thiolates | Stable |

| Organometallics | Grignard Reagents (RMgX), Organolithiums (RLi) | Stable |

| Hydride Reductants | NaBH₄, LiAlH₄ | Stable |

| Oxidizing Agents | PCC, PDC, Swern Oxidation, Dess-Martin Periodinane | Stable |

The enhanced acid lability of the 2,3-dimethoxybenzylidene acetal is a cornerstone of its strategic utility. It can be selectively cleaved under milder acidic conditions than those required to remove other, more robust acid-sensitive protecting groups like unsubstituted benzylidene or isopropylidene (acetonide) acetals. This differential stability enables chemists to unmask a specific diol in a poly-protected molecule at a precise moment in the synthesis.

Furthermore, the 2,3-dimethoxybenzylidene acetal allows for highly regioselective deprotection through reductive cleavage. Using specific reagents, the cyclic acetal can be opened to generate a mono-protected diol, where one of the original hydroxyl groups is now protected as a 2,3-dimethoxybenzyl (DMB) ether while the other is revealed. The choice of reagent dictates which hydroxyl group is uncovered. For example, reagents like diisobutylaluminium hydride (DIBAL-H) tend to favor the formation of the axial O-benzyl ether, while others like borane (B79455) trifluoride etherate (BF₃·OEt₂) can lead to the equatorial isomer. This regiocontrolled opening is invaluable for differentiating between two hydroxyl groups that were previously chemically equivalent.

| Method | Reagents | Outcome | Selectivity Principle |

|---|---|---|---|

| Acidic Hydrolysis | Mild aqueous acid (e.g., 80% Acetic Acid) | Cleavage to reveal the diol | Increased acid lability due to electron-donating groups |

| Regioselective Reductive Cleavage | DIBAL-H or EtAlCl₂-Et₃SiH | Opens acetal to form a mono-DMB ether | Controlled by steric and electronic factors of the acetal ring |

| Catalytic Hydrogenolysis | H₂, Pd/C | Cleavage to reveal the diol | Cleavage of the benzylic C-O bonds |

Precursor for Advanced Chemical Building Blocks

Beyond its role as a temporary protecting group, this compound and its parent aldehyde can be used as versatile starting materials that are incorporated into the final structure of the target molecule. The functionalized benzene ring serves as a scaffold for constructing more elaborate systems.

When a diol is protected as a cyclic 2,3-dimethoxybenzylidene acetal, it forms a rigid five- or six-membered ring system. This rigid conformation can be exploited to control the stereochemistry of subsequent reactions. The bulky acetal group can effectively block one face of the molecule, directing incoming reagents to the opposite, less sterically hindered face. This principle of substrate-controlled stereoselection is fundamental in asymmetric synthesis. By using the protecting group to influence the three-dimensional outcome of a reaction, chiral centers can be installed with high precision, leading to the formation of single-enantiomer products.

The parent aldehyde, 2,3-dimethoxybenzaldehyde (B126229), is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. One prominent example is its use in multicomponent reactions like the Biginelli reaction. In this reaction, the aldehyde condenses with a β-ketoester (such as ethyl acetoacetate) and urea (B33335) or thiourea (B124793) in a single step to produce highly functionalized dihydropyrimidinones or their thio-analogs. These structures serve as important scaffolds in medicinal chemistry. The 2,3-dimethoxy-substituted phenyl ring from the starting aldehyde becomes a key feature of the final heterocyclic product.

| Reaction Type | Reactants | Product Type |

|---|---|---|

| Biginelli Reaction | 2,3-Dimethoxybenzaldehyde, Ethyl Acetoacetate, Urea | 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

Integration into Total Synthesis Strategies

In the context of the total synthesis of complex natural products, particularly those rich in hydroxyl groups like carbohydrates and polyketides, the 2,3-dimethoxybenzylidene acetal is a strategic tool. Its application allows for the differentiation of multiple hydroxyl groups based on their relative positions.

A typical strategy involves the protection of a 1,3-diol as a 2,3-dimethoxybenzylidene acetal early in the synthesis. This allows for numerous chemical steps to be performed on other parts of the molecule, leveraging the protecting group's broad chemical stability. At a later, critical stage, the acetal can be regioselectively opened via reductive cleavage. This unmasks a single hydroxyl group at a specific position, which can then be used for further elaboration, such as the attachment of another molecular fragment or glycosylation. This ability to selectively reveal functionality at a late stage is a hallmark of an efficient and elegant total synthesis, and the unique properties of the 2,3-dimethoxybenzylidene acetal make it highly suitable for such sophisticated applications.

Retrosynthetic Utility of the Dimethoxyacetal Moiety

Retrosynthetic analysis is a powerful strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. In this context, the dimethoxyacetal moiety in this compound offers significant advantages.

The primary role of the dimethoxyacetal group is as a protecting group for the benzaldehyde (B42025) functionality. chemistry.coach Aldehydes are highly reactive functional groups that can undergo a variety of transformations, including oxidation, reduction, and nucleophilic attack. By converting the aldehyde to a dimethyl acetal, its reactivity is temporarily masked, allowing for chemical manipulations on other parts of the molecule that would otherwise be incompatible with a free aldehyde. organic-chemistry.org

From a retrosynthetic perspective, the presence of a dimethoxyacetal in a complex molecule immediately suggests a disconnection to the corresponding aldehyde. This simplifies the target structure and opens up synthetic pathways that rely on the versatile chemistry of aldehydes. The general retrosynthetic disconnection can be represented as follows:

This strategy is particularly useful when the synthetic route involves strong nucleophiles or bases, which would readily react with an unprotected aldehyde. The stability of the dimethyl acetal under basic and neutral conditions makes it an ideal protecting group in such scenarios. organic-chemistry.org The deprotection, or unmasking, of the aldehyde is typically achieved under mild acidic conditions, which cleaves the acetal and regenerates the aldehyde for subsequent reactions.

Case Studies in the Construction of Complex Molecular Architectures

The strategic use of this compound and its aldehyde precursor, 2,3-dimethoxybenzaldehyde, is evident in the total synthesis of several natural products and pharmacologically active molecules.

Berberine is a protoberberine alkaloid with a wide range of biological activities. medchemexpress.com Its synthesis often involves the use of 2,3-dimethoxybenzaldehyde as a key starting material. patsnap.com In one synthetic approach, 2,3-dimethoxybenzaldehyde undergoes a condensation reaction with homopiperonylamine. chemicalbook.com The resulting intermediate is then subjected to a series of reactions, including reduction and cyclization, to construct the characteristic isoquinoline (B145761) core of the berberine molecule. chemicalbook.com

| Reactant | Reagent/Conditions | Product | Reference |

| 2,3-Dimethoxybenzaldehyde | Homopiperonylamine, Condensation, Reduction | N-(2,3-Dimethoxybenzyl)homopiperonylamine | chemicalbook.com |

| N-(2,3-Dimethoxybenzyl)homopiperonylamine | Glyoxal, Formic acid, Copper sulphate, Cyclization | Berberine hydrochloride | chemicalbook.com |

Propanolamines and ZGM1:

Detailed synthetic routes for propanolamines and a compound designated as ZGM1 that specifically utilize this compound were not available in the consulted resources. Further research into proprietary or specialized chemical literature may be required to elucidate the role of this specific compound in their synthesis.

Emerging Synthetic Applications in Materials and Medicinal Chemistry Research

While 2,3-dimethoxybenzaldehyde is a known precursor in medicinal chemistry for the synthesis of various bioactive compounds, including antifungal and antimicrobial agents, specific emerging applications for its dimethyl acetal, this compound, in materials science and medicinal chemistry are not yet widely reported in publicly available literature. medchemexpress.com

The broader class of dimethoxybenzene derivatives has been investigated for applications in materials science, for instance, in the development of polymers and organic electronics. acs.orgresearchgate.net It is conceivable that the unique substitution pattern of this compound could be exploited to create novel materials with specific electronic or optical properties. However, dedicated research focusing on this particular compound is needed to explore these possibilities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.